4-amino-N-(4-fluorophenyl)benzamide
CAS No.: 698988-07-7
Cat. No.: VC21319725
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 698988-07-7 |
---|---|
Molecular Formula | C13H11FN2O |
Molecular Weight | 230.24 g/mol |
IUPAC Name | 4-amino-N-(4-fluorophenyl)benzamide |
Standard InChI | InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) |
Standard InChI Key | XGUHVHHJBSMNAG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N |
Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N |
Introduction
Chemical Structure and Properties
Molecular Identity
4-Amino-N-(4-fluorophenyl)benzamide is characterized by a unique chemical structure consisting of a benzamide core with an amino group at the para position of one benzene ring and a fluorine atom at the para position of the other benzene ring. The molecular formula is C13H11FN2O with a molecular weight of 230.24 g/mol. The compound has been assigned CAS numbers 698988-07-7 and 714278-92-9 in different chemical databases .
Structural Identifiers
The compound can be identified through various chemical notation systems, as detailed in the table below:
Identifier Type | Value |
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IUPAC Name | 4-amino-N-(4-fluorophenyl)benzamide |
Molecular Formula | C13H11FN2O |
Molecular Weight | 230.24 g/mol |
CAS Number | 698988-07-7/714278-92-9 |
Synthesis Methods
Amide Bond Formation
A common approach for synthesizing similar benzamides involves the reaction between an activated benzoic acid derivative and an appropriate amine. For 4-amino-N-(4-fluorophenyl)benzamide, this would likely involve:
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The reaction of 4-aminobenzoic acid (or a protected version) with an activating agent like thionyl chloride to form an acid chloride intermediate
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Subsequent reaction with 4-fluoroaniline to form the target amide bond
The synthesis of related benzamides, such as N-(4-fluorophenyl)benzamide, has been documented using pivaloyl chloride in toluene under reflux conditions . This synthetic approach could potentially be adapted for the synthesis of 4-amino-N-(4-fluorophenyl)benzamide with appropriate protection and deprotection strategies for the amino group.
Mechanism of Action
Inhibition of Histone Deacetylase 3
4-Amino-N-(4-fluorophenyl)benzamide has been identified as an inhibitor of histone deacetylase 3 (HDAC3), a critical enzyme involved in the regulation of gene expression. This inhibition occurs through binding to the active site of HDAC3, thereby preventing its enzymatic activity.
Effects on Gene Expression
By inhibiting HDAC3, 4-amino-N-(4-fluorophenyl)benzamide influences histone acetylation-deacetylation pathways, which are fundamental epigenetic mechanisms controlling gene expression. This alteration in gene expression can lead to various cellular effects, including the potential induction of apoptosis and inhibition of proliferation in certain cancer cells.
Antiviral Properties
Studies have demonstrated that 4-amino-N-(4-fluorophenyl)benzamide exhibits significant antiviral activity, with documented EC50 values indicating its potential as an antiviral agent. The exact mechanisms underlying this antiviral activity require further investigation but may relate to its effects on cellular gene expression patterns or direct interactions with viral proteins.
Biological Activities
Epigenetic Modulation
As an HDAC3 inhibitor, 4-amino-N-(4-fluorophenyl)benzamide participates in epigenetic modulation by affecting histone acetylation levels. This modulation can influence numerous biological processes including:
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Cell cycle regulation
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Apoptosis pathways
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Differentiation processes
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Inflammatory responses
The specific pattern of gene expression changes induced by this compound may determine its therapeutic potential in various disease contexts.
Antiviral Applications
The documented antiviral efficacy of 4-amino-N-(4-fluorophenyl)benzamide opens avenues for its development as an antiviral therapeutic agent. The compound's ability to modulate cellular processes may interfere with viral replication cycles, potentially offering a host-directed approach to antiviral therapy that could complement direct-acting antiviral drugs.
Structure-Activity Relationships
Role of Fluorine Substitution
The presence of the fluorine atom at the para position of the phenyl ring contributes significantly to the compound's biological properties. Fluorine substitution typically:
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Enhances metabolic stability by blocking potential sites of oxidative metabolism
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Improves membrane permeability through increased lipophilicity
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Alters the electronic properties of the molecule, potentially enhancing target binding
Importance of the Amino Group
The amino group at the para position of the other benzene ring likely contributes to the compound's hydrogen-bonding capabilities, potentially enhancing interactions with target proteins such as HDAC3. This functional group may also serve as a site for further derivatization to create analogs with modified properties.
Comparison with Related Compounds
When compared to similar benzamide derivatives, 4-amino-N-(4-fluorophenyl)benzamide demonstrates unique biological activities potentially attributable to its specific substitution pattern. The combination of the electron-donating amino group and the electron-withdrawing fluorine creates a distinctive electronic distribution that may optimize interactions with target proteins.
Research Applications
Tool Compound in Epigenetics Research
As an HDAC3 inhibitor, 4-amino-N-(4-fluorophenyl)benzamide serves as a valuable tool compound for investigating the role of HDAC3 in various biological processes. Researchers can utilize this compound to selectively inhibit HDAC3 in cellular and animal models to elucidate the specific functions of this enzyme.
Chemical Probe Development
The structural features of 4-amino-N-(4-fluorophenyl)benzamide make it a candidate for development as a chemical probe for studying specific biochemical pathways. With appropriate modifications, such as the addition of detection tags or affinity labels, derivatives of this compound could be employed in chemical biology studies to identify protein interactions and cellular targets.
Chemical Reactions and Modifications
Derivatization Strategies
Strategic modifications of 4-amino-N-(4-fluorophenyl)benzamide could yield derivatives with enhanced or altered biological activities. Potential derivatization approaches include:
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Acylation or alkylation of the amino group to modify solubility or target binding
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Incorporation of additional substituents on either aromatic ring
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Bioisosteric replacement of the fluorine atom with other halogens or functional groups
These modifications could lead to a library of related compounds for structure-activity relationship studies.
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